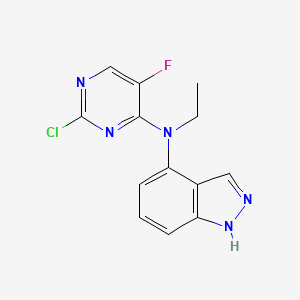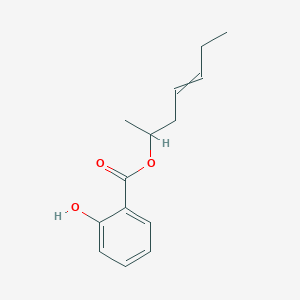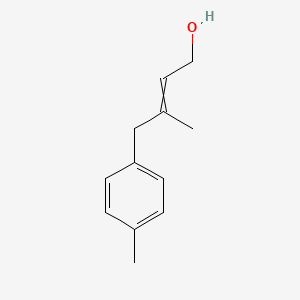
(4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane is an organosilicon compound that features a unique combination of functional groups, including a methoxy group, a methylbutenynyl group, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane typically involves the reaction of 4-methoxy-3-methylbut-3-en-1-yne with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Methoxy-3-methylbut-3-en-1-yne+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using distillation or chromatography techniques.
化学反应分析
Types of Reactions
(4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 4-methoxy-3-methylbut-3-en-1-one.
Reduction: Formation of 4-methoxy-3-methylbut-3-en-1-ene or 4-methoxy-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the alkyne and trimethylsilyl groups, which can participate in a range of chemical reactions. The methoxy group can also influence the compound’s reactivity and interactions with biological targets.
相似化合物的比较
Similar Compounds
- (4-Methoxy-3-methylbut-3-en-1-yn-1-yl)benzene
- (4-Methoxy-3-methylbut-3-en-1-yn-1-yl)chloride
- (4-Methoxy-3-methylbut-3-en-1-yn-1-yl)amine
Uniqueness
(4-Methoxy-3-methylbut-3-en-1-yn-1-yl)(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
属性
CAS 编号 |
922721-83-3 |
|---|---|
分子式 |
C9H16OSi |
分子量 |
168.31 g/mol |
IUPAC 名称 |
(4-methoxy-3-methylbut-3-en-1-ynyl)-trimethylsilane |
InChI |
InChI=1S/C9H16OSi/c1-9(8-10-2)6-7-11(3,4)5/h8H,1-5H3 |
InChI 键 |
WORBPKRCYHATPX-UHFFFAOYSA-N |
规范 SMILES |
CC(=COC)C#C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


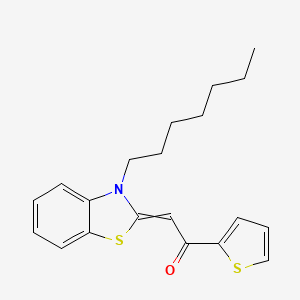
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)
![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
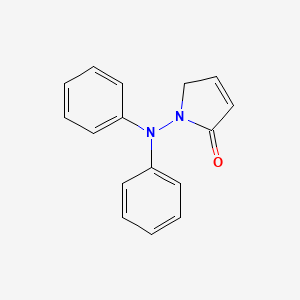
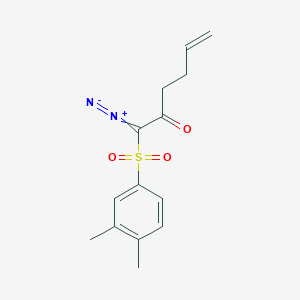
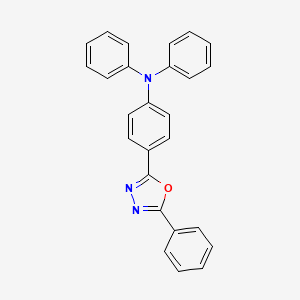
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
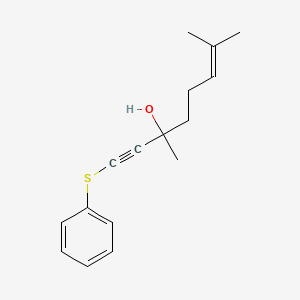
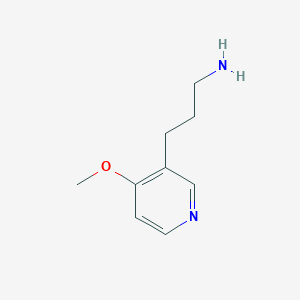
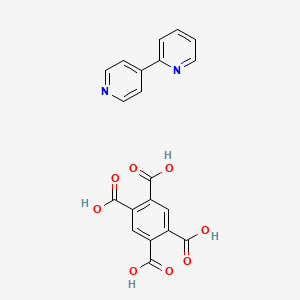
![1H-Pyrrolo[3,2-c]pyridine, 7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-](/img/structure/B14184917.png)
